Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicycloheptylcarboxylate, dihydrochloride
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Overview
Description
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicycloheptylcarboxylate, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicycloheptylcarboxylate, dihydrochloride, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicycloheptylcarboxylate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, alkynes, and various catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and PhSH (thiophenol) . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can be further deprotected to obtain the desired piperazine derivatives .
Scientific Research Applications
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicycloheptylcarboxylate, dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicycloheptylcarboxylate, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicycloheptylcarboxylate, dihydrochloride include other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
What sets Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicycloheptylcarboxylate, dihydrochloride apart from these similar compounds is its unique chemical structure, which imparts specific properties and activities.
Properties
CAS No. |
66944-59-0 |
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Molecular Formula |
C24H44Cl2N2O4 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-[4-[2-(cycloheptanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cycloheptanecarboxylate;dihydrochloride |
InChI |
InChI=1S/C24H42N2O4.2ClH/c27-23(21-9-5-1-2-6-10-21)29-19-17-25-13-15-26(16-14-25)18-20-30-24(28)22-11-7-3-4-8-12-22;;/h21-22H,1-20H2;2*1H |
InChI Key |
LDYOQPYKIDDQHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3CCCCCC3.Cl.Cl |
Origin of Product |
United States |
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